Research suggests that N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide acts as a co-adjuvant by enhancing the immune response initiated by TLR4 agonists like MPLA. [] While the precise mechanism remains unelucidated, studies indicate that this compound might function by:
The primary application of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethoxybenzamide, as explored in the provided research, lies in its potential as a vaccine adjuvant. [, ] Specifically, it has demonstrated efficacy as a co-adjuvant with MPLA, enhancing immune responses and offering protection against influenza virus challenge in murine models. Key benefits observed include:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5